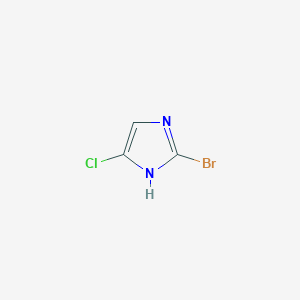

2-bromo-5-chloro-1H-imidazole

CAS No.:

Cat. No.: VC15991811

Molecular Formula: C3H2BrClN2

Molecular Weight: 181.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H2BrClN2 |

|---|---|

| Molecular Weight | 181.42 g/mol |

| IUPAC Name | 2-bromo-5-chloro-1H-imidazole |

| Standard InChI | InChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7) |

| Standard InChI Key | XPOBLHHOXREWDD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC(=N1)Br)Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-Bromo-5-chloro-1H-imidazole (molecular formula: C₃H₂BrClN₂) features a planar imidazole ring with bromine and chlorine atoms at the 2- and 5-positions, respectively. The nitrogen atoms at positions 1 and 3 contribute to the compound’s aromaticity and basicity. Halogen substituents enhance electrophilicity, making the compound reactive toward nucleophilic attack.

Table 1: Comparative Physicochemical Properties of Halogenated Imidazoles

The electron-withdrawing effects of bromine and chlorine increase the compound’s stability and influence its solubility in polar aprotic solvents like dimethylformamide (DMF).

Synthesis and Optimization

Halogenation Strategies

The synthesis of 2-bromo-5-chloro-1H-imidazole likely involves sequential halogenation of the imidazole ring. A plausible route, inferred from analogous compounds , includes:

-

Bromination: Treatment of 5-chloro-1H-imidazole with N-bromosuccinimide (NBS) in DMF at 0–25°C.

-

Purification: Recrystallization using methanol or ethanol to isolate the product .

Table 2: Reaction Conditions for Bromination of Imidazole Derivatives

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1,4,5-Trimethylimidazole | Br₂ | Acetic Acid | 25 | 78 |

| m-Methoxybenzoic Acid | NBS | CH₂Cl₂ | 0–25 | 85 |

Key variables affecting yield include solvent polarity, stoichiometry of brominating agents, and reaction time . For instance, using DMF as a solvent minimizes side reactions during bromination.

Physicochemical and Spectroscopic Data

Thermal Stability

While direct data for 2-bromo-5-chloro-1H-imidazole is unavailable, related compounds exhibit melting points between 197–202°C and thermal decomposition temperatures exceeding 250°C. The presence of halogens likely elevates thermal stability compared to non-halogenated imidazoles.

Spectroscopic Profiles

-

NMR: Expected signals include a singlet for H-4 (δ 7.2–7.5 ppm) and absence of aromatic protons at positions 2 and 5 due to halogen substitution.

-

Mass Spectrometry: Molecular ion peaks at m/z 191 (M⁺) and fragment ions corresponding to loss of Br (Δ m/z 79) .

| Compound | Target | IC₅₀/EC₅₀ | Application |

|---|---|---|---|

| 2-Bromo-1,4,5-trimethyl-1H-imidazole | PI3K/Akt | 12 µM | Breast cancer |

| 4-Bromo-5-chloro-1H-imidazole | DNA gyrase | 8 µg/mL | Antibacterial |

Industrial and Material Science Applications

Catalysis

Halogenated imidazoles serve as ligands in palladium-catalyzed cross-coupling reactions. For instance, 2-bromo-6-chloro-1H-benzo[d]imidazole enhances Suzuki-Miyaura coupling yields (up to 92%) .

Polymer Synthesis

The electron-deficient imidazole ring participates in coordination polymerization. Copolymers incorporating bromo-chloro imidazoles exhibit improved thermal stability (Tₘ: 280°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume